Cas no 773871-79-7 ([1,1'-Biphenyl]-3-methanol,4'-fluoro-)

[1,1'-Biphenyl]-3-methanol,4'-fluoro- is a fluorinated biphenyl derivative characterized by the presence of a hydroxymethyl group at the 3-position and a fluorine substituent at the 4'-position of the biphenyl scaffold. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the preparation of more complex molecules. The hydroxymethyl group offers a reactive site for further functionalization, while the fluorine atom can influence electronic properties and enhance metabolic stability in drug design. Its well-defined structure and purity make it suitable for research applications, particularly in the development of pharmaceuticals and advanced materials.
[1,1'-Biphenyl]-3-methanol,4'-fluoro- structure
773871-79-7 structure
商品名:[1,1'-Biphenyl]-3-methanol,4'-fluoro-
CAS番号:773871-79-7
MF:C13H11FO
メガワット:202.22400
MDL:MFCD05980493
CID:552247
PubChem ID:1392897

[1,1'-Biphenyl]-3-methanol,4'-fluoro- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-methanol,4'-fluoro-
    • [3-(4-fluorophenyl)phenyl]methanol
    • 3-(4-Fluorophenyl)benzyl alcohol
    • (4'-Fluoro[1,1'-biphenyl]-3-yl)methanol
    • (4'-Fluorobiphenyl-3-yl)-methanol
    • CS-0190248
    • (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol
    • BB 0224055
    • EN300-6245403
    • E89815
    • SCHEMBL20677885
    • AKOS002683448
    • MFCD05980493
    • DTXSID00362650
    • 773871-79-7
    • A1-00991
    • MDL: MFCD05980493
    • インチ: InChI=1S/C13H11FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2
    • InChIKey: JJAPITJSVHLHNH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CO

計算された属性

  • せいみつぶんしりょう: 202.07900
  • どういたいしつりょう: 202.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23000
  • LogP: 2.98500

[1,1'-Biphenyl]-3-methanol,4'-fluoro- セキュリティ情報

[1,1'-Biphenyl]-3-methanol,4'-fluoro- 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

[1,1'-Biphenyl]-3-methanol,4'-fluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6245403-10.0g
[3-(4-fluorophenyl)phenyl]methanol
773871-79-7 95.0%
10.0g
$4176.0 2025-03-15
Aaron
AR008NOE-1g
[1,1'-Biphenyl]-3-methanol,4'-fluoro-
773871-79-7 95%
1g
$467.00 2025-02-14
Aaron
AR008NOE-250mg
[1,1'-Biphenyl]-3-methanol,4'-fluoro-
773871-79-7 95%
250mg
$603.00 2025-03-10
Aaron
AR008NOE-500mg
[1,1'-Biphenyl]-3-methanol,4'-fluoro-
773871-79-7 95%
500mg
$350.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1260918-500mg
(4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol
773871-79-7 98%
500mg
¥19101.00 2024-07-28
1PlusChem
1P008NG2-50mg
[1,1'-Biphenyl]-3-methanol,4'-fluoro-
773871-79-7 95%
50mg
$332.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1260918-100mg
(4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol
773871-79-7 98%
100mg
¥8486.00 2024-07-28
1PlusChem
1P008NG2-2.5g
[1,1'-Biphenyl]-3-methanol,4'-fluoro-
773871-79-7 95%
2.5g
$2414.00 2024-04-21
Enamine
EN300-6245403-5.0g
[3-(4-fluorophenyl)phenyl]methanol
773871-79-7 95.0%
5.0g
$2816.0 2025-03-15
abcr
AB288122-1 g
(4'-Fluorobiphenyl-3-yl)-methanol; .
773871-79-7
1 g
€907.00 2023-07-20

[1,1'-Biphenyl]-3-methanol,4'-fluoro- 関連文献

[1,1'-Biphenyl]-3-methanol,4'-fluoro-に関する追加情報

Introduction to [1,1'-Biphenyl]-3-methanol,4'-fluoro (CAS No. 773871-79-7)

[1,1'-Biphenyl]-3-methanol,4'-fluoro is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 773871-79-7, belongs to the biphenyl derivatives family, which are known for their diverse chemical behaviors and biological activities. The presence of both a hydroxymethyl group at the 3-position and a fluoro substituent at the 4'-position imparts distinct characteristics that make this molecule a subject of intense study.

The biphenyl core structure is a pivotal feature in [1,1'-Biphenyl]-3-methanol,4'-fluoro, contributing to its stability and reactivity. The hydroxymethyl group (-CH₂OH) at the 3-position enhances its solubility in polar solvents and facilitates hydrogen bonding interactions, which are crucial in drug design for improving bioavailability and binding affinity. On the other hand, the fluoro substituent (-F) at the 4'-position introduces electron-withdrawing effects, influencing the electronic properties of the molecule. This modification can alter the metabolic pathways and enhance the metabolic stability of the compound, making it an attractive candidate for further development.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such molecules with high accuracy. The use of molecular modeling techniques has revealed that [1,1'-Biphenyl]-3-methanol,4'-fluoro exhibits favorable interactions with biological targets, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, studies have shown that biphenyl derivatives can modulate enzyme activities and receptor binding affinities, making them valuable in developing treatments for neurological disorders and inflammatory diseases.

In addition to its pharmaceutical applications, [1,1'-Biphenyl]-3-methanol,4'-fluoro has shown promise in materials science. The unique electronic properties conferred by the fluoro group make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The ability to fine-tune these properties through structural modifications opens up new possibilities for designing advanced materials with enhanced performance.

The synthesis of [1,1'-Biphenyl]-3-methanol,4'-fluoro involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro substituent efficiently. These methods not only improve synthetic efficiency but also minimize waste production, aligning with green chemistry principles.

Research into the biological activity of [1,1'-Biphenyl]-3-methanol,4'-fluoro has revealed intriguing findings. Preclinical studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The mechanism of action involves modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses. These findings position [1,1'-Biphenyl]-3-methanol,4'-fluoro as a lead compound for further development into therapeutic agents targeting chronic inflammatory diseases.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. In [1,1'-Biphenyl]-3-methanol,4'-fluoro, the fluoro group at the 4'-position contributes to these desirable properties while also influencing electronic distributions that can fine-tune binding interactions with biological targets. This dual functionality makes it an attractive scaffold for drug discovery efforts.

Future directions in research on [1,1'-Biphenyl]-3-methanol,4'-fluoro include exploring its potential as a building block for more complex molecules through further derivatization. By introducing additional functional groups or heterocyclic moieties, researchers aim to expand its therapeutic applications. Additionally, investigating its behavior in vivo will provide insights into its safety profile and potential side effects before moving towards clinical trials.

The integration of cutting-edge technologies such as artificial intelligence (AI) is revolutionizing drug discovery processes. AI-driven platforms can predict molecular properties and optimize synthetic routes with unprecedented speed and accuracy. These tools are particularly valuable in analyzing large datasets generated from high-throughput screening experiments aimed at identifying novel bioactive compounds like [1,1'-Biphenyl]-3-methanol,4 '-fluoro.

In conclusion,[1 ,1 '-Biphenyl ] -3 -methanol ,4 '-fluoro (CAS No .773871-79-7) is a versatile compound with significant potential in both pharmaceuticals and materials science . Its unique structural features , coupled with recent advancements in synthetic methodologies and computational chemistry , make it a promising candidate for further exploration . As research continues to uncover new applications , this molecule is poised to play a crucial role in developing innovative treatments and advanced materials .

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